A Technical Guide to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene: Properties, Reactivity, and Applications in Synthetic Chemistry
A Technical Guide to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene: Properties, Reactivity, and Applications in Synthetic Chemistry
Executive Summary
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and a versatile iodido substituent, creates a molecule with tailored reactivity, primed for complex molecular construction. The trifluoromethyl moiety is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the compound's chemical properties, spectroscopic profile, and safety considerations. Furthermore, it offers detailed, field-proven protocols for its application in cornerstone synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental to the work of researchers in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This section outlines the key physical and spectroscopic data for 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene.
Core Chemical Properties
The physical characteristics of this compound are summarized in the table below. It is a liquid at room temperature, necessitating careful handling and storage to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1261645-09-3 | [4] |
| Molecular Formula | C₈H₆F₃IO | [4] |
| Molecular Weight | 302.03 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Purity | ≥95% | [4] |
| Storage | Store at 4°C, protect from light | [4] |
| InChI Key | WJYFQGLNGVVNIS-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
While a dedicated spectrum for this specific isomer is not publicly available, its spectroscopic features can be reliably predicted based on the electronic environment created by its substituents.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the methoxy group will be the most upfield due to its electron-donating effect. The other two aromatic protons will form a doublet and a doublet of doublets. A sharp singlet corresponding to the methoxy (-OCH₃) protons will appear significantly upfield, typically around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will display eight unique signals. The carbon bearing the iodo group is expected around δ 85-95 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[5] The methoxy carbon will be found around δ 56-57 ppm.[6]
-
¹⁹F NMR: The fluorine NMR will show a sharp singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is anticipated in the range of δ -60 to -65 ppm, a characteristic region for aryl trifluoromethyl groups.[5][7]
Synthesis and Safe Handling
A robust synthetic strategy and strict adherence to safety protocols are paramount for the effective use of this reagent.
Proposed Synthetic Pathway
The most direct route to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is through the electrophilic iodination of its precursor, 1-methoxy-2-(trifluoromethyl)benzene. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. As the ortho positions are sterically hindered by the adjacent trifluoromethyl and methoxy groups, iodination is highly favored at the para position.
Caption: Proposed synthesis via electrophilic iodination.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.[4]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][8] |
Standard Handling Protocol:
-
Always use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[9]
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene lies almost exclusively in the reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and materials synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[10][11] For this substrate, the reaction enables the linkage of the 4-methoxy-2-(trifluoromethyl)phenyl scaffold to a wide variety of aryl or vinyl boronic acids and esters.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).[12]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).[12] The choice of catalyst and ligand is critical and often substrate-dependent; ligand screening may be necessary for challenging substrates.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane, toluene, or DMF with water (e.g., 4:1 ratio) is commonly used.[12]
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the synthesis of a vast array of aryl amines.[13][14] This reaction is indispensable in pharmaceutical development, where the aryl amine moiety is a common pharmacophore.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4-2.0 eq.).[15] The choice of a strong base is crucial for deprotonating the amine coupling partner.
-
Reagent Addition: Add 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.) and the primary or secondary amine coupling partner (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C. Monitor for the disappearance of starting material.
-
Workup: Cool the reaction to room temperature and carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the target N-aryl amine.
Conclusion
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene represents a textbook example of a modern synthetic building block. Its value is derived not from its own biological activity, but from the precision and efficiency with which it can be incorporated into larger, more complex target molecules. The interplay between the activating methoxy group, the deactivating yet synthetically desirable trifluoromethyl group, and the reactive iodo handle provides a platform for predictable and high-yielding cross-coupling reactions. For researchers in drug discovery and materials science, this reagent is an invaluable tool for accessing novel chemical space and accelerating the development of next-generation functional molecules.
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